molecular formula C12H9Cl2NO3 B13704028 Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13704028
M. Wt: 286.11 g/mol
InChI Key: YVSMANQLYGMNTM-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorophenyl derivative. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is known as the (3 + 2) cycloaddition reaction. The nitrile oxide is generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent reaction times and temperatures. The use of catalysts such as copper(I) or ruthenium(II) can also enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate

These compounds share a similar isoxazole core but differ in the substitution pattern on the phenyl ring or the ester group. The presence and position of chlorine atoms can significantly influence their chemical reactivity and biological activity .

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 5-(2,5-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3

InChI Key

YVSMANQLYGMNTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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